molecular formula C13H8F2N4O3 B10909340 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909340
M. Wt: 306.22 g/mol
InChI Key: JCESCARTSRUOSR-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a furan ring, a pyrimidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling Reactions: The final compound can be obtained through coupling reactions between the synthesized intermediates using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can be achieved through the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

    Cyclization: Acidic or basic conditions, suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, substitution may yield substituted derivatives, and cyclization may yield cyclic derivatives.

Scientific Research Applications

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: The compound can be explored for its potential therapeutic applications, such as its activity against specific diseases or conditions.

    Industry: The compound can be used in industrial processes, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting or activating their activity.

    Interaction with Receptors: The compound may interact with specific receptors, modulating their signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-(4-(Methyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-(4-(Chloromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a chloromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H8F2N4O3

Molecular Weight

306.22 g/mol

IUPAC Name

1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H8F2N4O3/c14-11(15)9-6-8(10-2-1-5-22-10)16-13(17-9)19-4-3-7(18-19)12(20)21/h1-6,11H,(H,20,21)

InChI Key

JCESCARTSRUOSR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)F

Origin of Product

United States

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